N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of furan and phenoxy groups, which contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
Furan derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological and pharmacological properties
Mode of Action
Furan derivatives, in general, have been found to interact with various biological targets, leading to a range of therapeutic effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Furan derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Furan derivatives have been associated with a range of molecular and cellular effects due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide typically involves the condensation of 2,2-di(furan-2-yl)ethylamine with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation of the furan rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzamide
- N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide
- N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide stands out due to its combination of furan and phenoxy groups, which impart unique chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(24-15-7-3-2-4-8-15)19(21)20-13-16(17-9-5-11-22-17)18-10-6-12-23-18/h2-12,14,16H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLVUFSGNUNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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